molecular formula C₁₂H₁₈O₂ B1145216 (±)-Anastrephin CAS No. 86003-24-9

(±)-Anastrephin

Cat. No. B1145216
CAS RN: 86003-24-9
M. Wt: 194.27
InChI Key:
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Description

(±)-Anastrephin is a naturally occurring compound found in many plants, including the fruits of the genus Annona, and is a member of a class of compounds known as monoterpenes. It has been studied for its potential to be used in a variety of scientific research applications, including as a tool to study biochemical and physiological effects, and to explore the mechanism of action of compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (±)-Anastrephin can be achieved through a multi-step process involving several reactions.

Starting Materials
2,3-dihydrofuran, 2-methyl-3-butyn-2-ol, methylmagnesium bromide, ethylmagnesium bromide, lithium aluminum hydride, acetic anhydride, sodium borohydride, acetic acid, sodium hydroxide, hydrochloric acid, sodium sulfate, methylene chloride, diethyl ether, tetrahydrofuran, methanol, wate

Reaction
The synthesis begins with the reaction of 2,3-dihydrofuran with 2-methyl-3-butyn-2-ol in the presence of methylmagnesium bromide and ethylmagnesium bromide to form a diastereomeric mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)but-2-en-1-ol., The diastereomeric mixture is then reduced with lithium aluminum hydride to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol isomers., The mixture of isomers is then treated with acetic anhydride and sodium borohydride to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol acetates., The mixture of acetates is then hydrolyzed with acetic acid and sodium hydroxide to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ols., The mixture of butan-2-ols is then treated with hydrochloric acid and sodium sulfate to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol hydrochlorides., The mixture of hydrochlorides is then treated with methylene chloride and diethyl ether to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol free bases., The mixture of free bases is then treated with tetrahydrofuran and methanol to form a mixture of (±)-Anastrephin isomers., The mixture of isomers can be separated using chromatography to obtain pure (±)-Anastrephin.

Scientific Research Applications

(±)-Anastrephin has been studied for its potential to be used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of compounds, as well as to explore the mechanism of action of compounds. In addition, it has been used to study the effects of plant-derived compounds on the body, and to investigate the potential therapeutic effects of compounds. It has also been used in the development of new drugs and drug delivery systems.

Mechanism Of Action

The mechanism of action of (±)-anastrephin is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, which may lead to the activation of certain pathways and the production of certain compounds. It has been shown to interact with certain enzymes, which may lead to the production of certain compounds in the body. In addition, it has been shown to interact with certain proteins, which may lead to the activation of certain pathways in the body.

Biochemical And Physiological Effects

(±)-Anastrephin has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and to protect cells from oxidative damage. It has also been shown to have anti-cancer properties, and to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antibacterial and antifungal properties, and to inhibit the growth of certain types of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The use of (±)-anastrephin in laboratory experiments has several advantages. It is relatively easy to synthesize, and is cost-effective. In addition, it is a relatively non-toxic compound, and is therefore safe to use in laboratory experiments. However, there are some limitations to the use of (±)-anastrephin in laboratory experiments. It is not a very stable compound, and can degrade over time. In addition, it is not very soluble in water, and therefore cannot be used in aqueous solutions.

Future Directions

The potential of (±)-anastrephin for use in scientific research applications is vast, and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic effects. In addition, research could be conducted to explore its potential as an anti-cancer agent, and to investigate its potential as an anti-microbial agent. Further research could also be conducted to explore its potential as a drug delivery system, and to investigate its potential as a tool to study the mechanism of action of compounds. Finally, research could be conducted to explore its potential as an antioxidant, and to investigate its potential as a neuroprotective agent.

properties

CAS RN

86003-24-9

Product Name

(±)-Anastrephin

Molecular Formula

C₁₂H₁₈O₂

Molecular Weight

194.27

synonyms

(3aα,4β,7aβ)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone;  (3aα,4β,7aβ)-(±)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone

Origin of Product

United States

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